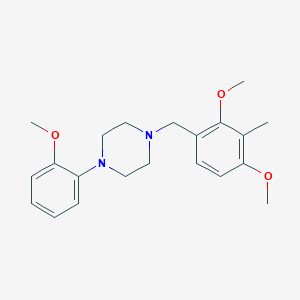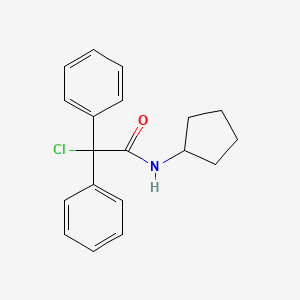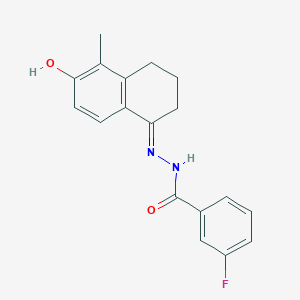
ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine carboxylate derivatives and has shown promising results in various studies. In
Mecanismo De Acción
The mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, a family of proteases that play a crucial role in cell death.
Biochemical and Physiological Effects:
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to decrease the expression of matrix metalloproteinases (MMPs), enzymes that play a role in the degradation of extracellular matrix proteins. Additionally, it has been reported to decrease the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, or the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for further research. Additionally, its synthesis method has been optimized for maximum yield and purity, making it readily available for use in experiments.
One limitation of using ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential toxicity. Although it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
There are various future directions for research on ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine its safety and efficacy in vivo, which may pave the way for clinical trials and eventual use in humans.
Métodos De Síntesis
The synthesis of ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate involves the reaction of 3-methoxybenzaldehyde, 3-thiophenesulfonyl chloride, and piperidine-3-carboxylic acid ethyl ester in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane, and the product is obtained through purification using column chromatography. This synthesis method has been reported in various research articles and has been optimized for maximum yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate has been studied extensively for its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)methyl]-1-thiophen-3-ylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-3-26-19(22)20(13-16-6-4-7-17(12-16)25-2)9-5-10-21(15-20)28(23,24)18-8-11-27-14-18/h4,6-8,11-12,14H,3,5,9-10,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECKJYIQBDHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CSC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)



![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![1-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6122258.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122264.png)

![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122277.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6122279.png)
![1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6122285.png)